molecular formula C20H30N2O3S B2607657 4-(3-Methoxypyrrolidin-1-yl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine CAS No. 2320466-07-5

4-(3-Methoxypyrrolidin-1-yl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

Cat. No. B2607657
CAS RN: 2320466-07-5
M. Wt: 378.53
InChI Key: GXDSYGISQKUXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxypyrrolidin-1-yl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C20H30N2O3S and its molecular weight is 378.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is utilized in the synthesis of heterocyclic compounds, demonstrating the flexibility of N-sulfonyl heterocyclic enamines in asymmetric epoxidation and dihydroxylation reactions. Such synthetic routes lead to diols and amino derivatives, offering insights into the modification of heterocyclic backbones for various scientific purposes (Sunose et al., 1998).

Medicinal Chemistry and Receptor Binding

This compound and its analogs have been extensively explored for their binding affinity towards σ receptors, which are significant in oncology, neurology, and pharmacology. These studies aim to design novel analogues with reduced lipophilicity for better therapeutic profiles and potential use as positron emission tomography (PET) radiotracers, highlighting their importance in diagnostic applications and therapeutic interventions in oncology (Abate et al., 2011).

Selectivity and Potency as Ligands

Research on derivatives of this compound has revealed their high potency and selectivity as σ1 or σ2 ligands. These findings are crucial for developing drugs with targeted action and minimal side effects, particularly in the treatment of cancer and neurodegenerative diseases. The compounds show nanomolar or subnanomolar IC50 values, indicating their strong affinity and potential as sigma receptor modulators (Berardi et al., 1998).

Potential Therapeutic Applications

The exploration of these compounds in receptor activity modulation—such as agonist or antagonist effects on σ receptors—underscores their potential in developing therapies for conditions like cancer, where sigma receptors play a role in cell proliferation and survival. This line of research opens avenues for novel cancer therapies that target specific mechanisms involved in tumor growth and resistance to conventional treatments (Berardi et al., 2005).

properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-25-19-10-11-21(15-19)18-8-12-22(13-9-18)26(23,24)20-7-6-16-4-2-3-5-17(16)14-20/h6-7,14,18-19H,2-5,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDSYGISQKUXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.